molecular formula C21H21N3O3 B5870079 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

Cat. No. B5870079
M. Wt: 363.4 g/mol
InChI Key: VEEYPFAUMYTCPM-UHFFFAOYSA-N
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Description

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound is known for its unique structure and properties that make it a promising candidate for developing new drugs and therapies.

Mechanism of Action

The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is not fully understood. However, studies have shown that the compound acts by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. The compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and physiological effects:
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by modulating various signaling pathways involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide in lab experiments include its high purity, good yield, and unique structure and properties. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide. One potential direction is to further study its potential applications in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the compound's potential as an antioxidant and anti-inflammatory agent. Further studies are also needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide involves the reaction of 2-methylbenzamide with allyl bromide in the presence of a base. The resulting product is then treated with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst to obtain the final compound. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has shown promising results as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-4-13-24(21(25)18-8-6-5-7-15(18)2)14-19-22-20(23-27-19)16-9-11-17(26-3)12-10-16/h4-12H,1,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEYPFAUMYTCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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